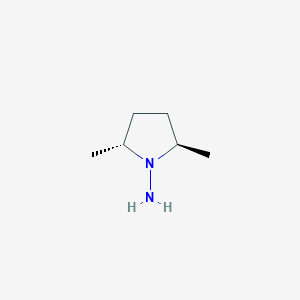
Bis(2-hexyldecyl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hexyldecyl) butanedioate: is an organic compound with the molecular formula C36H70O4 . It is an ester derived from butanedioic acid and 2-hexyldecanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Bis(2-hexyldecyl) butanedioate typically involves the esterification of butanedioic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization .
Industrial Production Methods: : In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The ester is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: : Bis(2-hexyldecyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: : Bis(2-hexyldecyl) butanedioate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials. It is also employed in the synthesis of other complex organic compounds .
Biology: : In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases .
Medicine: Its ester linkage can be hydrolyzed in the body to release active pharmaceutical ingredients in a controlled manner .
Industry: : In the industrial sector, this compound is used as a lubricant additive to improve the performance of lubricants under extreme conditions. It is also utilized in the production of biodegradable plastics .
Mécanisme D'action
The mechanism of action of Bis(2-hexyldecyl) butanedioate involves its hydrolysis by esterases and lipases in biological systems. The ester bond is cleaved, releasing butanedioic acid and 2-hexyldecanol. These products can then participate in various metabolic pathways. The compound’s ability to undergo hydrolysis makes it suitable for controlled release applications in drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester functional groups.
Bis(2-ethylhexyl) sebacate: Another plasticizer with a longer carbon chain, providing different physical properties.
Bis(2-ethylhexyl) adipate: Used in similar applications but with different chemical properties due to the adipate backbone.
Uniqueness: : Bis(2-hexyldecyl) butanedioate stands out due to its specific ester linkage and the presence of 2-hexyldecanol, which imparts unique physical and chemical properties. Its applications in drug delivery and biodegradable plastics highlight its versatility and potential for innovation .
Propriétés
Numéro CAS |
841309-69-1 |
|---|---|
Formule moléculaire |
C36H70O4 |
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
bis(2-hexyldecyl) butanedioate |
InChI |
InChI=1S/C36H70O4/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-39-35(37)29-30-36(38)40-32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h33-34H,5-32H2,1-4H3 |
Clé InChI |
JIQQDZLFBDITIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)COC(=O)CCC(=O)OCC(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



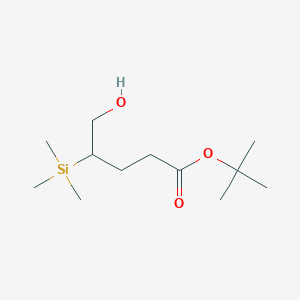
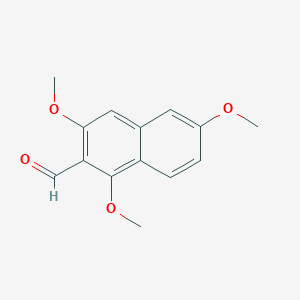
![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)

![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
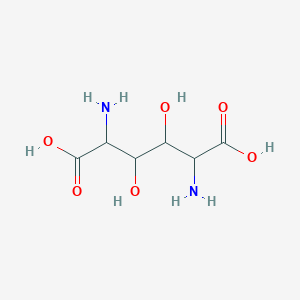
![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)


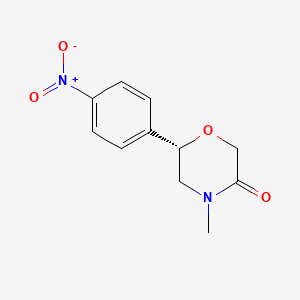
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)

